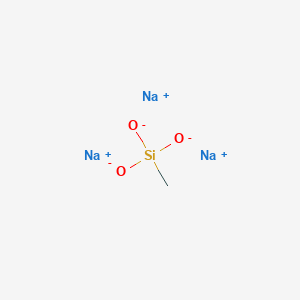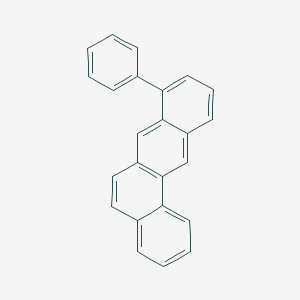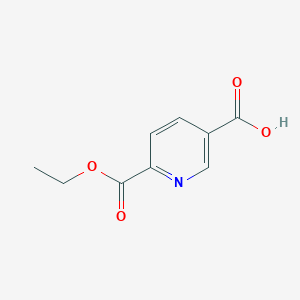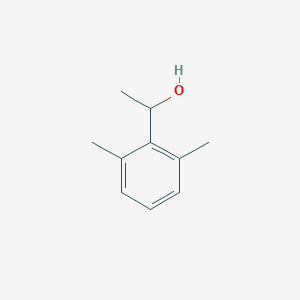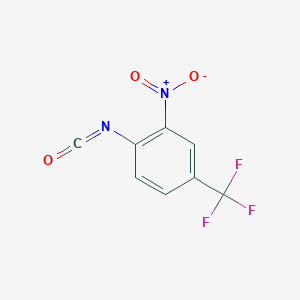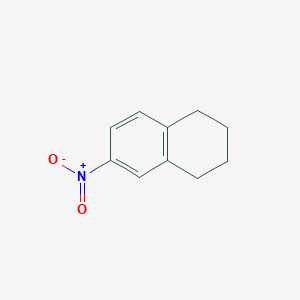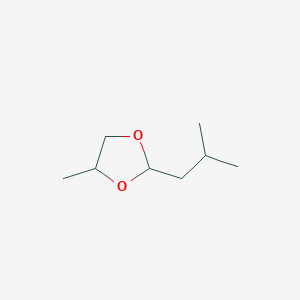![molecular formula C24H20 B102450 pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene CAS No. 17341-02-5](/img/structure/B102450.png)
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene is a complex organic compound with the molecular formula C24H20 and a molecular weight of 308.4156 . This compound is also known by other names such as anti-(5,16:8,13)-Diethenodibenzo[a,g]cyclododecene, 6,7,14,15-tetrahydro, and [2,2]-(1,4)-Naphthalenophane . It is characterized by its unique structure, which includes multiple benzene rings and ethylene bridges.
Analyse Des Réactions Chimiques
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene has various scientific research applications, including:
Chemistry: It is used as a model compound in studies of aromaticity and molecular interactions.
Biology: The compound can be used in studies of molecular recognition and binding interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a scaffold for drug design.
Mécanisme D'action
The mechanism by which pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene exerts its effects involves interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene can be compared with similar compounds such as:
Syn-(5,168,13)-diethenodibenzo[a,g]cyclododecene, 6,7,14,15-tetrahydro: This compound has a similar structure but differs in the stereochemistry of the ethylene bridges.
[2,2]-(1,4)-Naphthalenophane: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of benzene rings and ethylene bridges, which may confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
17341-02-5 |
|---|---|
Formule moléculaire |
C24H20 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene |
InChI |
InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2 |
Clé InChI |
FETNXYIKSUXFQS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
SMILES canonique |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
| 17341-02-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


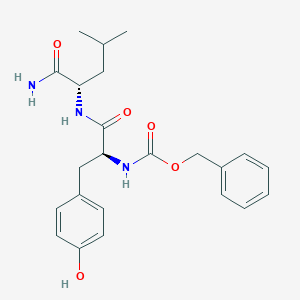

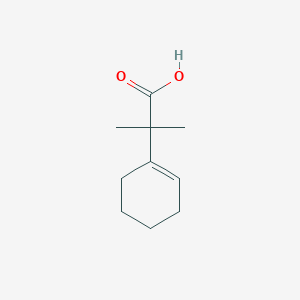
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
